Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate
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Description
Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate is a useful research compound. Its molecular formula is C14H18N4O3S and its molecular weight is 322.38. The purity is usually 95%.
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Biological Activity
Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate (CAS Number: 922081-33-2) is a synthetic compound that exhibits a range of biological activities. This article reviews its biological properties based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4O3S, with a molecular weight of 322.39 g/mol. The compound features a unique triazoloquinazoline core which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H18N4O3S |
Molecular Weight | 322.39 g/mol |
CAS Number | 922081-33-2 |
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values against various bacterial strains including Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents. Some derivatives displayed MIC values ranging from 0.3 to 8.5 µM against Gram-negative bacteria .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral activity. Studies on similar N-heterocycles have shown efficacy against viruses such as HIV and influenza. For example:
- Inhibition of Viral Replication : Certain derivatives have been effective in reducing viral loads in infected cell lines at concentrations as low as 20 μg/mL .
Anti-inflammatory Properties
Compounds derived from the triazoloquinazoline framework have been assessed for anti-inflammatory effects:
- Comparative Studies : In vitro tests indicated that some derivatives exhibited greater anti-inflammatory activity than established drugs like curcumin .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several derivatives of triazoloquinazolines against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly influenced their antimicrobial potency.
- Antiviral Screening : Another investigation focused on the antiviral properties of triazolo derivatives against various viruses. This study highlighted the capacity of these compounds to inhibit viral replication effectively.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications in substituents on the triazoloquinazoline core can enhance biological activities:
Substituent Type | Activity Enhancement |
---|---|
Alkyl groups | Increased antibacterial activity |
Halogen substitutions | Enhanced antiviral properties |
Hydroxyl groups | Improved anti-inflammatory effects |
Properties
IUPAC Name |
ethyl 2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-3-21-12(20)8(2)22-14-17-16-13-15-11(19)9-6-4-5-7-10(9)18(13)14/h8H,3-7H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIFZGXUYQBJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1C3=C(CCCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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